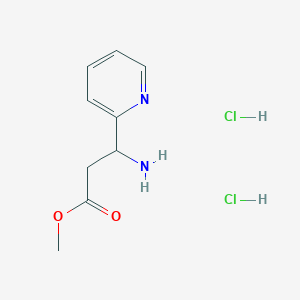

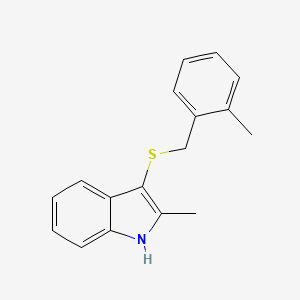

![molecular formula C22H19N5O5S B2914772 7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-05-2](/img/no-structure.png)

7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Methods for synthesizing pyrido[2,3-d]pyrimidine derivatives have been explored. For instance, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives. The cyclization involves the acetyl methyl group and the amide carbonyl moiety. Additionally, the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety leads to pyrido[2,3-d]pyrimidin-7-one derivatives. Carboxylic acid chlorides react with 5-acetyl-4-aminopyrimidines to yield pyrimidino[4,5-d][1,3]oxazines .

Scientific Research Applications

Antiproliferative Agents

Pyrimido[4,5-d]pyrimidines have been identified as having significant antiproliferative properties . This makes them potential candidates for cancer research, particularly in the development of new chemotherapy drugs. They can inhibit the proliferation of cancer cells, which is a crucial step in combating tumor growth.

Antimicrobial Activity

These compounds also exhibit antimicrobial activities . This application is particularly relevant in the pharmaceutical industry for the development of new antibiotics. With antibiotic resistance on the rise, novel compounds with effective antimicrobial properties are in high demand.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of pyrimido[4,5-d]pyrimidines make them suitable for research into new anti-inflammatory and pain relief medications . These could be used to treat a variety of conditions, from acute injuries to chronic diseases like arthritis.

Hypotensive Agents

Some derivatives within this class of compounds have shown hypotensive effects, which could be utilized in the treatment of high blood pressure . Research into cardiovascular diseases could benefit from these properties, leading to new treatments for hypertension.

Antihistaminic Effects

The antihistaminic activity suggests that these compounds could be used in the development of new antihistamines . These could provide relief from allergy symptoms and have potential applications in treating allergic reactions and conditions such as hay fever.

Neuroprotective and Anti-neuroinflammatory Agents

Recent studies have indicated that certain pyrimido[4,5-d]pyrimidine derivatives may serve as neuroprotective and anti-neuroinflammatory agents . This is particularly significant for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 4-methoxybenzaldehyde with 1,3-dimethylbarbituric acid to form 7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. This intermediate is then reacted with 4-nitrobenzyl chloride in the presence of a base to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "1,3-dimethylbarbituric acid", "4-nitrobenzyl chloride", "base" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a base to form 7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Reaction of 7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with 4-nitrobenzyl chloride in the presence of a base to form 7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS RN |

852169-05-2 |

Product Name |

7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |

Molecular Formula |

C22H19N5O5S |

Molecular Weight |

465.48 |

IUPAC Name |

7-(4-methoxyphenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H19N5O5S/c1-25-19-17(21(28)26(2)22(25)29)20(33-12-13-4-8-15(9-5-13)27(30)31)24-18(23-19)14-6-10-16(32-3)11-7-14/h4-11H,12H2,1-3H3 |

InChI Key |

RTTDOLDJNMVPNL-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2914695.png)

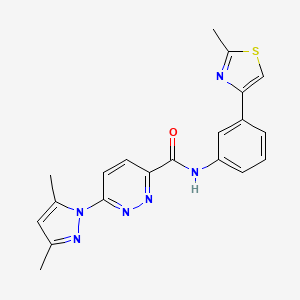

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2914698.png)

![N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2914699.png)

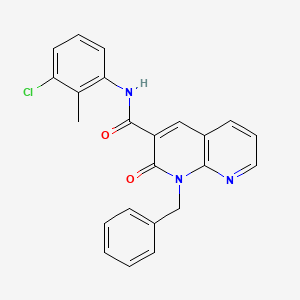

![4-(2-chlorophenyl)-6-ethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2914705.png)

![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2914710.png)

![2-bromo-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2914712.png)